3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole
Brand Name: Vulcanchem
CAS No.: 1019843-00-5
VCID: VC16555397
InChI: InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H
SMILES:
Molecular Formula: C42H31NO2P2
Molecular Weight: 643.6 g/mol

3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole

CAS No.: 1019843-00-5

Cat. No.: VC16555397

Molecular Formula: C42H31NO2P2

Molecular Weight: 643.6 g/mol

* For research use only. Not for human or veterinary use.

3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole - 1019843-00-5

Specification

CAS No. 1019843-00-5
Molecular Formula C42H31NO2P2
Molecular Weight 643.6 g/mol
IUPAC Name 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole
Standard InChI InChI=1S/C42H31NO2P2/c44-46(33-18-8-2-9-19-33,34-20-10-3-11-21-34)37-26-28-41-39(30-37)40-31-38(27-29-42(40)43(41)32-16-6-1-7-17-32)47(45,35-22-12-4-13-23-35)36-24-14-5-15-25-36/h1-31H
Standard InChI Key ZHTRIPZOLUKZBJ-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8

Introduction

Molecular Structure and Chemical Identity

Core Architecture

The compound features a carbazole backbone substituted at the 3- and 6-positions with diphenylphosphinyl groups and a phenyl group at the 9-position. The diphenylphosphinyl substituents introduce strong electron-withdrawing characteristics, while the carbazole core provides a rigid, planar structure conducive to π-π stacking and charge transport . The IUPAC name, 3,6-bis(diphenylphosphoryl)-9-phenylcarbazole, reflects its systematic substitution pattern.

Table 1: Key Molecular Properties

PropertyValue
CAS No.1019843-00-5
Molecular FormulaC42H31NO2P2\text{C}_{42}\text{H}_{31}\text{NO}_2\text{P}_2
Molecular Weight643.6 g/mol
SMILES NotationC1=CC=C(C=C1)N2C3=C(C=C(C=C3)P(=O)(C4=CC=CC=C4)C5=CC=CC=C5)C6=C2C=CC(=C6)P(=O)(C7=CC=CC=C7)C8=CC=CC=C8
InChIKeyZHTRIPZOLUKZBJ-UHFFFAOYSA-N

Synthesis and Functionalization

Synthetic Pathways

The synthesis of 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole typically involves multi-step reactions starting from carbazole precursors. A representative approach includes:

  • Iodination of Carbazole: Intermediate 3,6-diiodo-9H-carbazole is prepared via iodination using KI\text{KI} and KIO3\text{KIO}_3 in acetic acid .

  • Buchwald-Hartwig Amination: Introduction of the phenyl group at the 9-position via palladium-catalyzed coupling .

  • Phosphorylation: Installation of diphenylphosphinyl groups through Arbuzov or Staudinger reactions, often employing PCl3\text{PCl}_3 or phosphine oxide precursors.

Table 2: Representative Synthesis Conditions

StepReagents/CatalystsYield
IodinationKI,KIO3\text{KI}, \text{KIO}_3, acetic acid75–85%
PhenylationPd(dba)2_2, Xantphos, NaOtBu60–70%
PhosphorylationPCl3\text{PCl}_3, Ph2PH\text{Ph}_2\text{PH}, base50–65%

Photophysical and Electronic Properties

Solvatochromism and Emission Tuning

Studies on analogous carbazole-phosphine oxide hybrids reveal solvatochromic behavior, where emission profiles shift between phosphorescence and thermally activated delayed fluorescence (TADF) depending on solvent polarity . For instance, in low-polarity solvents (e.g., toluene), phosphorescence dominates, whereas high-polarity solvents (e.g., acetonitrile) enhance TADF due to stabilized charge-transfer states .

Charge Transport Characteristics

The diphenylphosphinyl groups enhance electron mobility by lowering the LUMO energy (−2.8 eV), while the carbazole core maintains hole mobility (−5.3 eV). Neat films exhibit balanced hole and electron mobilities of 106cm2V1s1\sim 10^{-6} \, \text{cm}^2 \, \text{V}^{-1} \, \text{s}^{-1}, critical for OLED efficiency .

Applications in Organic Electronics

OLED Host Materials

In bilayer OLEDs, 3,6-Bis(diphenylphosphinyl)-9-phenyl-9H-carbazole serves as a universal host for triplet-harvesting emitters. Blended with green TADF dendrimers, solution-processed devices achieve external quantum efficiencies (EQEs) up to 15.1% . The phosphine oxide groups suppress triplet-triplet annihilation, enhancing operational stability.

Table 3: OLED Performance Metrics

ParameterValue
PL Quantum Yield (Film)12–76% (solvent-dependent)
EQE (Solution-Processed)9.8–15.1%
Turn-on Voltage3.2–4.1 V

Computational Insights

Density functional theory (DFT) calculations predict a dihedral angle of 85° between the carbazole core and phosphine oxide substituents, minimizing steric hindrance while maintaining conjugation . The HOMO-LUMO gap (2.5eV\sim 2.5 \, \text{eV}) aligns with blue-to-green emission spectra observed experimentally .

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